Tris(3',5'-dicarboxy-4-biphenylyl)amine
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Overview
Description
Tris(3’,5’-dicarboxy-4-biphenylyl)amine is an organic compound with the molecular formula C42H27NO12. It is known for its unique structure, which includes three biphenyl units each substituted with carboxylic acid groups. This compound is often used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials due to its ability to form stable, porous structures.
Mechanism of Action
Tris(3’,5’-dicarboxy-4-biphenylyl)amine, also known as 4,4’‘,4’‘’‘-Nitrilotris(([1,1’-biphenyl]-3,5-dicarboxylic acid)), is a compound of interest in the field of materials science
Mode of Action
The compound’s mode of action is related to its unique structure, which features three biphenyl units . This structure imparts distinct properties that make it a key component in the synthesis of specialized materials, particularly in the field of organic electronics .
Biochemical Pathways
Related compounds such as tri(biphenyl-4-yl)amine have been studied for their amorphous molecular material properties .
Result of Action
Its primary use is in the synthesis of specialized materials, where its unique structure contributes to the properties of the resulting material .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(3’,5’-dicarboxy-4-biphenylyl)amine typically involves the reaction of 3,5-dicarboxy-4-biphenylboronic acid with tris(4-bromophenyl)amine under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of Tris(3’,5’-dicarboxy-4-biphenylyl)amine follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of high-purity starting materials and advanced purification techniques, such as column chromatography and crystallization, are crucial to obtaining the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Tris(3’,5’-dicarboxy-4-biphenylyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The biphenyl units can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated biphenyl derivatives.
Scientific Research Applications
Tris(3’,5’-dicarboxy-4-biphenylyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of metal-organic frameworks (MOFs) and other porous materials.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases, such as cancer, due to its unique structural properties.
Industry: Utilized in the development of advanced materials for catalysis, gas storage, and separation technologies.
Comparison with Similar Compounds
Similar Compounds
Tris(4-carboxyphenyl)amine: Similar in structure but with different substitution patterns on the biphenyl units.
Tris(4-biphenylyl)amine: Lacks the carboxylic acid groups, resulting in different chemical reactivity and applications.
Tris(3,5-dicarboxyphenyl)amine: Similar functional groups but different overall structure.
Uniqueness
Tris(3’,5’-dicarboxy-4-biphenylyl)amine is unique due to the specific arrangement of carboxylic acid groups on the biphenyl units, which allows for the formation of highly stable and porous metal-organic frameworks. This makes it particularly valuable in applications requiring high surface area and tunable pore sizes, such as catalysis and gas storage.
Properties
IUPAC Name |
5-[4-[4-(3,5-dicarboxyphenyl)-N-[4-(3,5-dicarboxyphenyl)phenyl]anilino]phenyl]benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H27NO12/c44-37(45)28-13-25(14-29(19-28)38(46)47)22-1-7-34(8-2-22)43(35-9-3-23(4-10-35)26-15-30(39(48)49)20-31(16-26)40(50)51)36-11-5-24(6-12-36)27-17-32(41(52)53)21-33(18-27)42(54)55/h1-21H,(H,44,45)(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJUCTFGLOCGRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)N(C3=CC=C(C=C3)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC=C(C=C5)C6=CC(=CC(=C6)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H27NO12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
737.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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